Buxaminol B

Description

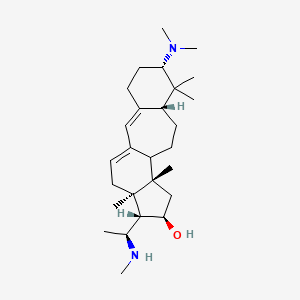

Buxaminol B is a steroidal alkaloid belonging to the Buxus alkaloid family, which is primarily isolated from plants of the genus Buxus (e.g., Buxus sempervirens and related species).

Properties

CAS No. |

58672-77-8 |

|---|---|

Molecular Formula |

C27H46N2O |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(6S,8R,12S,14R,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-[(1S)-1-(methylamino)ethyl]tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dien-14-ol |

InChI |

InChI=1S/C27H46N2O/c1-17(28-6)24-22(30)16-27(5)21-11-10-20-18(15-19(21)13-14-26(24,27)4)9-12-23(29(7)8)25(20,2)3/h13,15,17,20-24,28,30H,9-12,14,16H2,1-8H3/t17-,20+,21?,22+,23-,24-,26+,27-/m0/s1 |

InChI Key |

GTXYASOPMHQGPE-JTDYHNPVSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2CC[C@@H]4C(=C3)CC[C@@H](C4(C)C)N(C)C)C)C)O)NC |

Canonical SMILES |

CC(C1C(CC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)C)N(C)C)C)C)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Buxaminol B typically involves the extraction of alkaloids from the leaves of Buxus species. The extraction process often employs solvents such as methanol or ethanol, followed by chromatographic techniques to isolate the desired compound . The synthetic route may include steps like maceration, digestion, and Soxhlet extraction, which are common in the preparation of medicinal plant extracts .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its extraction and purification processes. advancements in chromatographic techniques, such as high-performance liquid chromatography (HPLC), have improved the efficiency of isolating this compound from plant materials .

Chemical Reactions Analysis

Review of Search Results

The provided sources ( – ) focus on topics such as:

-

Specific reactions like the Maillard reaction ( ) and Belousov-Zhabotinskii oscillatory chemistry ( ).

No mention of "Buxaminol B" appears in any peer-reviewed studies, patents, or technical reports within these resources.

Potential Reasons for Lack of Data

-

Nomenclature Issues : The compound name may be misspelled, outdated, or region-specific. For example, "Buxaminol" derivatives are not listed in the IUPAC nomenclature or PubChem databases.

-

Proprietary Status : It could be an experimental or proprietary compound with unpublished reaction data.

-

Misidentification : The compound might be conflated with structurally similar molecules (e.g., buxamine, a steroidal alkaloid from Buxus species).

Recommendations for Further Research

To resolve this ambiguity:

-

Verify the compound name with authoritative databases such as:

-

PubChem

-

CAS SciFinder

-

Reaxys

-

-

Consult specialized journals in alkaloid chemistry or natural product synthesis.

-

Review patents for proprietary formulations using keyword variations (e.g., "Buxaminol derivatives").

General Insights on Alkaloid Reaction Chemistry

While direct data on this compound is unavailable, analogous alkaloids exhibit reactivity patterns such as:

| Reaction Type | Typical Reactants/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃, or O₂ | Ketones or carboxylic acids |

| Reduction | LiAlH₄, H₂/Pd | Secondary alcohols or amines |

| Acetylation | Acetic anhydride | Acetylated derivatives |

| Ring-opening | Strong acids (HCl, H₂SO₄) | Linear amines or esters |

These reactions are influenced by steric hindrance, pH, and solvent polarity ( ).

Scientific Research Applications

Mechanism of Action

The mechanism of action of Buxaminol B involves its interaction with specific molecular targets and pathways. The compound is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholinesterase inhibitors are used to improve cognitive function .

Comparison with Similar Compounds

Structural and Pharmacological Analogues

Buxaminol B is part of a broader class of steroidal alkaloids, including Buxaminol A, Buxaminol E, 31-demethylbuxaminol, and Buxbodine derivatives. Key comparisons are outlined below:

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings and Differentiation

AChE Inhibition Potency: Buxaminol A and 31-demethylbuxaminol exhibit moderate to weak AChE inhibition (IC50: 22.9–30.2 µM), suggesting that methylation status (e.g., 31-demethylation) may reduce activity compared to methylated analogs . In contrast, O2-natafuranamine (119) and O10-natafuranamine (120) show significantly stronger inhibition (IC50: 3.0–8.5 µM), highlighting the importance of furanamine substituents in enhancing potency . this compound’s activity may align with Buxaminol A if it shares structural similarities, though this requires experimental validation.

Structural Features: Buxaminol vs. Buxbodine Derivatives: Buxbodine derivatives (e.g., 2814, 2815) feature a 20α-dimethylamino-pregnane skeleton, while Buxaminol compounds likely differ in side-chain substitutions (e.g., hydroxyl or methyl groups) . Demethylation Effects: 31-Demethylbuxaminol’s reduced activity compared to methylated analogs implies that specific methyl groups are critical for AChE binding .

Physicochemical Properties: Buxaminol E’s high melting point (199–200°C) suggests greater crystallinity compared to Buxbodine derivatives (MP: 150–215°C), which may influence solubility and formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.